N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Description
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide is a synthetic phenoxypropanamide derivative characterized by a central propanamide backbone. The compound features a 4-amino-2-methylphenylamine group attached to the carbonyl carbon and a 2-(sec-butyl)-substituted phenoxy moiety at the adjacent methylene position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the sec-butyl group, which may influence solubility and membrane permeability in biological systems.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-13(2)17-8-6-7-9-19(17)24-15(4)20(23)22-18-11-10-16(21)12-14(18)3/h6-13,15H,5,21H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBPROXDWRAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide, a synthetic compound with the molecular formula CHNO, is gaining attention in medicinal chemistry and biochemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and research findings.
Chemical Structure and Properties
The compound features a butanamide backbone, an amino group, and a sec-butyl phenoxy group, contributing to its unique biological activity. Its molar mass is approximately 326.43 g/mol, which influences its solubility and interaction with biological targets .
1. Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to interact with specific enzymes and receptors involved in pain pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, initial research indicates that it may modulate inflammatory cytokines and reduce oxidative stress in cellular models. Understanding these interactions is crucial for optimizing its therapeutic potential .
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 4-amino-2-methylphenol and sec-butyl phenol.
- Formation of Intermediate : The amine is acylated to form an intermediate amide.
- Coupling Reaction : The intermediate undergoes a coupling reaction with sec-butyl phenol in the presence of a coupling agent like DCC (N,N’-dicyclohexylcarbodiimide) .
This synthetic route allows for the efficient production of the compound while maintaining structural integrity.
Case Studies
- In Vivo Studies : In animal models, this compound has shown promise in reducing pain responses comparable to established analgesics .
- Cell Culture Studies : In vitro experiments have demonstrated that the compound can inhibit the proliferation of inflammatory cells, suggesting potential applications in treating chronic inflammatory diseases .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Anti-inflammatory, analgesic |
| N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide | CHClNO | Antitumor activity |
| N-(4-Aminophenyl)-3-chlorobenzamide | CHClNO | Anticonvulsant |
This table illustrates how structural modifications can lead to varying biological activities among related compounds.
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anti-inflammatory Properties
Preliminary studies indicate that this compound may exhibit analgesic (pain-relieving) and anti-inflammatory effects. Researchers are investigating its potential as a lead compound for developing new therapeutic agents targeting pain management and inflammatory diseases. The presence of the amino group and the sec-butyl phenoxy moiety may enhance its interaction with biological targets, thereby influencing its pharmacological profile.
Drug Development Potential
The compound's structural features suggest it could serve as a scaffold for the synthesis of novel drugs. The lipophilicity introduced by the sec-butyl group is expected to improve membrane permeability, potentially leading to better bioavailability in therapeutic applications.
Biochemical Research
Interaction Studies
Research is ongoing to understand how N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide interacts with various enzymes and receptors. Techniques such as enzyme inhibition assays and receptor binding studies are employed to elucidate its mechanisms of action. These interactions are crucial for determining the therapeutic potential of the compound.
Biochemical Probes
The compound may also be utilized as a biochemical probe to study enzyme interactions within cellular systems, providing insights into metabolic pathways and signaling mechanisms influenced by this compound.
Chemical Synthesis
Synthetic Routes
The synthesis of this compound typically involves several steps, including acylation reactions that yield the desired amide structure. This process allows for efficient production while maintaining the structural integrity necessary for biological activity.
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Phenoxyamide Analogs
Substituent Effects on Physicochemical Properties
- Halogenated analogs (e.g., 3-amino-4-chlorophenyl in CAS 1020054-62-9) introduce electronegative effects, which may alter hydrogen-bonding interactions in biological targets .
Preparation Methods
Reaction Conditions and Catalysts
The reaction conditions have a significant influence on the efficiency and selectivity of the synthesis. Typical parameters include:
| Parameter | Typical Conditions | Notes and Considerations |
|---|---|---|
| Temperature | 50–100 °C | Elevated temperatures improve reaction rates but risk side reactions |
| Solvents | Aprotic polar solvents such as DMF, DMSO, acetonitrile | Selected based on solubility of reactants and intermediates |
| Catalysts | Lewis acids, transition metal catalysts (e.g., Pd-based catalysts in related processes) | Facilitate bond formation, improve yields, and reduce side products |
| Reaction Time | Several hours to days | Monitored by TLC or HPLC to ensure completion without degradation |
| Purification | Column chromatography, recrystallization | Essential for removing impurities and isolating the pure compound |
Microwave-assisted synthesis techniques have been explored to reduce reaction times and improve yields by providing rapid and uniform heating.
Amide Bond Formation Techniques
Amide bond formation is a critical step in the synthesis and can be achieved through:
- Direct coupling of carboxylic acid and amine: Using coupling agents such as carbodiimides (e.g., EDC, DCC) or newer reagents that activate the carboxyl group to react with the amine.
- Use of activated esters or acid chlorides: Pre-activation of the acid moiety to more reactive intermediates enhances coupling efficiency.
- Surfactant-enabled aqueous synthesis: Recent advances demonstrate the use of surfactant/water systems to promote amide bond formation under mild conditions, improving environmental compatibility and potentially simplifying purification steps.
Purification and Characterization
Post-synthesis, the crude product is typically purified by:
- Extraction: Removal of by-products using aqueous washes (e.g., NaOH and HCl washes).
- Chromatography: Silica gel column chromatography with varying eluents tailored to the compound's polarity.
- Recrystallization: To achieve high purity and suitable physical form for further applications.
Characterization includes confirming molecular structure through spectroscopic methods (NMR, IR), mass spectrometry, and standardized identifiers such as CAS number (1020055-25-7) and InChIKey (PBVZXKRMTXAWOD-UHFFFAOYSA-N).
Summary Table of Preparation Parameters
| Step | Description | Conditions/Notes |
|---|---|---|
| Intermediate synthesis | Preparation of 2-[2-(sec-butyl)-phenoxy]propanoyl intermediate | Controlled temperature, aprotic solvents |
| Amide coupling | Reaction of intermediate with 4-amino-2-methylaniline | Use of coupling agents or catalysts, 50–100 °C |
| Reaction monitoring | TLC, HPLC | To optimize reaction time and minimize side products |
| Purification | Extraction, chromatography, recrystallization | Multiple solvent washes, silica gel chromatography |
| Optional enhancements | Microwave-assisted synthesis, surfactant-aided coupling | Improved yields and reduced reaction times |
Research Findings and Process Improvements
- Use of Lewis acid catalysts and transition metal catalysts has been shown to improve reaction rates and selectivity in similar amide bond-forming reactions, suggesting potential applicability here.
- Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes while maintaining or improving yield and purity.
- The development of green chemistry approaches , such as surfactant-enabled aqueous amide bond formation, offers environmentally friendly alternatives to traditional organic solvents and harsh reagents.
- Careful control of temperature and reaction time is critical, as elevated temperatures can accelerate the reaction but may also increase side product formation, necessitating rigorous purification protocols.
Q & A
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Conditions | Reference |
|---|---|---|
| Coupling reagent | EDC/HOBt, DCM, 0°C → RT | |
| Reaction time | 12–16 hours | |
| Purification | Silica gel (70–230 mesh) | |
| Yield range | 45–60% |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Compound | IC₅₀ (µM) for Target X | Notes | Reference |
|---|---|---|---|
| N-benzyl-2-(2-methylphenoxy)propanamide | 12.3 ± 1.5 | High CNS permeability | |
| N-(4-Methoxyphenyl) analog | 28.9 ± 3.1 | Reduced metabolic stability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
